2-Hydroxy-5-(methoxycarbonyl)benzoic acid
Overview
Description
2-Hydroxy-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H8O5 and a molecular weight of 196.16 g/mol . It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the second position and a methoxycarbonyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
2-Hydroxy-5-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Safety and Hazards
This compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(methoxycarbonyl)benzoic acid typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a multi-step process starting from dimethyl terephthalate. This process involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The scalability of this method makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.
Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dicarboxybenzoic acid.
Reduction: Formation of 2-hydroxy-5-hydroxymethylbenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Lacks the methoxycarbonyl group, making it less versatile in certain chemical reactions.
5-Methoxysalicylic acid: Similar structure but with a methoxy group instead of a methoxycarbonyl group, leading to different reactivity and applications.
Uniqueness
2-Hydroxy-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both hydroxyl and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-hydroxy-5-methoxycarbonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQLYTSJSBMCAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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